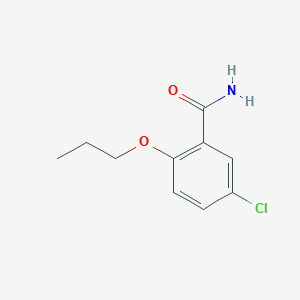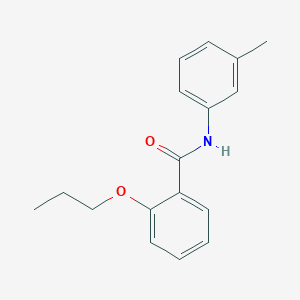![molecular formula C17H23N3O3S B268794 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide](/img/structure/B268794.png)
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
Mécanisme D'action
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC. It binds to the heme group of sGC and prevents the conversion of guanosine triphosphate (GTP) to cGMP. This inhibition of sGC leads to a decrease in cGMP levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide are mainly related to its inhibition of the sGC signaling pathway. By decreasing cGMP levels, this compound can affect smooth muscle relaxation, platelet aggregation, and neurotransmission. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway and study its effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in scientific research. One potential application is in the study of cardiovascular diseases, as the sGC signaling pathway plays a crucial role in regulating blood pressure and vascular tone. Another potential direction is in the development of new drugs for the treatment of inflammatory diseases, as this compound has been shown to have anti-inflammatory effects. Additionally, further research could be done to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
In conclusion, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC that has been synthesized for scientific research purposes. It has various applications in the study of the cGMP signaling pathway and can affect physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. While there are limitations to its use in lab experiments, there are also several future directions for its application in scientific research.
Méthodes De Synthèse
The synthesis of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps. The first step is the protection of the amine group of 3-methylbutan-1-amine with tert-butyloxycarbonyl (BOC). The second step is the reaction of BOC-protected 3-methylbutan-1-amine with 4-(morpholin-4-ylcarbonyl)phenyl isothiocyanate to form BOC-protected 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide. The final step involves the removal of the BOC group to obtain the final product.
Applications De Recherche Scientifique
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide has been used in various scientific research studies. One of the main applications of this compound is in the study of the sGC signaling pathway. sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting sGC, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide can modulate the cGMP signaling pathway and affect these physiological processes.
Propriétés
Nom du produit |
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide |
|---|---|
Formule moléculaire |
C17H23N3O3S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-methyl-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)11-15(21)19-17(24)18-14-5-3-13(4-6-14)16(22)20-7-9-23-10-8-20/h3-6,12H,7-11H2,1-2H3,(H2,18,19,21,24) |
Clé InChI |
ZFXGLYOGAGCUMS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)